

In-Depth Technical Guide to FKBP12 PROTAC RC32

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Compound of Interest		
Compound Name:	FKBP12 PROTAC RC32	
Cat. No.:	B10821909	Get Quote

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Core Summary

RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the 12-kDa FK506-binding protein (FKBP12). Structurally, RC32 is a heterobifunctional molecule that conjugates Rapamycin, a high-affinity ligand for FKBP12, with Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This conjugation is achieved through a polyethylene glycol (PEG) linker.[1] The tripartite structure of RC32 enables the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown strategy has demonstrated efficacy in various cell lines and in vivo models, including mice, rats, pigs, and rhesus monkeys, making it a valuable tool for studying the physiological roles of FKBP12.[1]

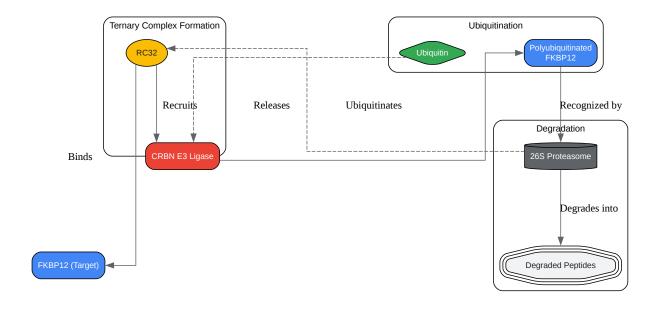
Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C75H107N7O20	[2]
Molecular Weight	1426.69 g/mol	[2]
CAS Number	2375555-66-9	[2]

Mechanism of Action



The mechanism of action for RC32 follows the established paradigm for PROTACs. By simultaneously binding to FKBP12 and the CRBN E3 ligase, RC32 induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The RC32 molecule is subsequently released and can catalytically induce the degradation of multiple FKBP12 proteins.[3]



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Figure 1: Mechanism of RC32-mediated FKBP12 degradation.

Quantitative In Vitro Degradation Data



Cell Line	DC50	Incubation Time	Reference
Jurkat	~0.3 nM	12 hours	[2]

Quantitative In Vivo Degradation Data

Animal Model	Dosage	Administrat ion Route	Duration	Organs with Significant Degradatio n	Reference
Mice	30 mg/kg, twice a day	Intraperitonea I (i.p.)	1 day	Heart, Liver, Kidney, Spleen, Lung, Stomach, Eyes	[2]
Mice	60 mg/kg, twice a day	Oral	1 day	Most organs (except brain)	[2]
Bama Pigs	8 mg/kg, twice a day	Intraperitonea I (i.p.)	2 days	Most organs examined	[2]
Rhesus Monkeys	8 mg/kg, twice a day	Intraperitonea I (i.p.)	3 days	Heart, Liver, Kidney, Spleen, Lung, Stomach	[2]

Experimental Protocols In Vitro FKBP12 Degradation Assay in Jurkat Cells

This protocol outlines the methodology for assessing the degradation of FKBP12 in a human T lymphocyte cell line.

1. Cell Culture:

 Jurkat, Clone E6-1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 μg/mL streptomycin.



- Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO2.[4][5]
- Cell density should be maintained between 1 x 10⁵ and 3 x 10⁶ viable cells/mL.[6]

2. PROTAC Treatment:

- Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
- Prepare a stock solution of RC32 in DMSO.
- On the day of treatment, prepare serial dilutions of RC32 in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2] A vehicle control (DMSO only) must be included.
- Add the RC32-containing medium or vehicle control to the cells and incubate for the specified duration (e.g., 12 hours).[2]
- 3. Cell Lysis:
- Following incubation, harvest the cells by centrifugation at 1,200 rpm for 5 minutes.
- Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7] Incubate on ice for 30 minutes with intermittent vortexing.[7]
- Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7] The supernatant contains the total protein extract.
- 4. Western Blot Analysis:
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]

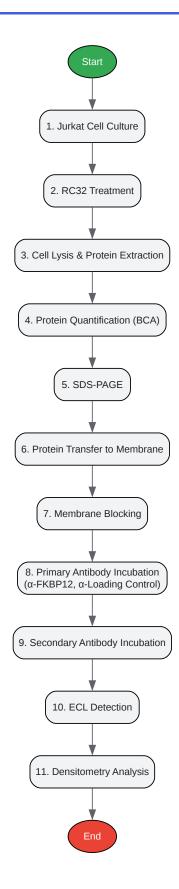






- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
- Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane three times with TBST.[7]
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Wash the membrane again three times with TBST.[7]
- Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software to determine the percentage of FKBP12 degradation relative to the vehicle control.





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Figure 2: Workflow for in vitro FKBP12 degradation analysis.



In Vivo FKBP12 Degradation in Mice

This protocol provides a general framework for assessing the in vivo efficacy of RC32. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- 1. Animal Husbandry:
- Use male and female mice of a specified strain (e.g., C57BL/6).
- House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- 2. RC32 Formulation and Administration:
- For intraperitoneal (i.p.) injection, prepare a suspension of RC32. A typical formulation involves first creating a stock solution in DMSO, then diluting with PEG300, Tween-80, and saline.[2] For example, a 1 mg/mL suspension can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
- Administer RC32 via i.p. injection at the specified dosage (e.g., 30 mg/kg).[2] The injection volume should not exceed 10 mL/kg.[8]
- Administer the dose twice daily for the duration of the study (e.g., 1 day).[2] A vehicle control
 group receiving the same formulation without RC32 is essential.
- 3. Tissue Collection and Processing:
- At the end of the treatment period, euthanize the mice using an approved method.
- Immediately dissect and collect various organs and tissues (e.g., heart, liver, kidney, spleen, brain).
- Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
- 4. Protein Extraction and Western Blot:
- Homogenize the frozen tissues in RIPA buffer with protease inhibitors.

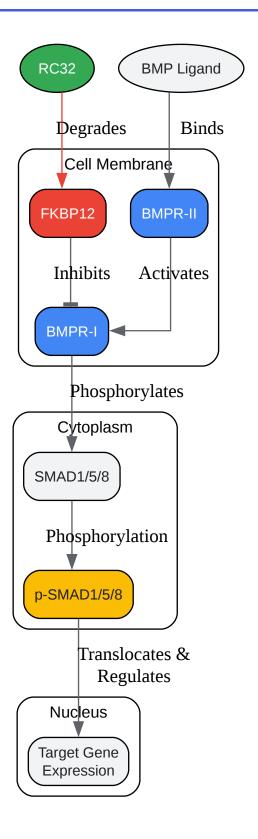


 Follow the Western Blot Analysis protocol as described for the in vitro assay (steps 4 onwards) to determine the levels of FKBP12 in each tissue.

Signaling Pathway Involvement

RC32-mediated degradation of FKBP12 has been shown to impact the Bone Morphogenetic Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor- β (TGF- β) superfamily. FKBP12 is a known inhibitor of the type I BMP receptors. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of the BMP signaling cascade. This results in the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the expression of target genes.





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Figure 3: Effect of RC32 on the BMP signaling pathway.



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